3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention in organic chemistry and medicinal research due to its potential therapeutic applications. This compound features a methoxy group and a sulfamoyl moiety attached to a benzoic acid framework, which contributes to its unique chemical properties and biological activities.
The compound is synthesized through specific chemical reactions involving 4-methoxybenzenesulfonyl chloride and methylamine, among other reagents. It can be acquired from chemical suppliers and is often used in research laboratories for various applications.
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. These compounds are known for their antibacterial properties and are widely studied for their roles in drug development.
The synthesis of 3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid typically involves the following steps:
The molecular structure of 3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid can be described as follows:
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Amines or thiols | Presence of a base |
The mechanism of action for 3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid may involve:
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid has several applications across different fields:
The synthesis of 3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid (MMSB) derivatives follows sequential functionalization strategies to construct the tripartite molecular architecture: a benzoic acid core, N-methyl-N-(4-methoxyphenyl)sulfonamide moiety, and variable substituents. A representative four-step pathway begins with chlorosulfonation of 3-substituted benzoic acids using chlorosulfonic acid under reflux (110–120°C), yielding sulfonyl chloride intermediates. Subsequent sulfonamidation couples this intermediate with 4-methoxyaniline in dichloromethane with triethylamine base, achieving 65–78% yields. N-methylation follows using iodomethane/K₂CO₃ in DMF (60°C, 12 hr), introducing the critical methyl group on sulfonamide nitrogen. Finally, ester hydrolysis with NaOH/THF/H₂O (room temperature, 4 hr) liberates the carboxylic acid [2] [7]. Alternative routes employ Suzuki coupling for biaryl synthesis or microwave-assisted amidation to reduce reaction times by 60% [6] [7].
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Chlorosulfonation | ClSO₃H, 110°C, reflux | 70–85 | 3–5 hr |
Sulfonamidation | 4-MeOC₆H₄NH₂, Et₃N, DCM, 25°C | 65–78 | 12 hr |
N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 72–80 | 12 hr |
Ester Hydrolysis | NaOH, THF/H₂O, 25°C | 85–93 | 4 hr |
Microwave-Assisted Amidation | Pd(PPh₃)₄, arylboronic acid, 100°C | 88 | 30 min |
Ligand-based pharmacophore modeling played a pivotal role in identifying MMSB derivatives as microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors. A 3D pharmacophore was constructed using indole-derived mPGES-1 inhibitors as templates, incorporating features: (1) an aromatic centroid for π-stacking, (2) hydrogen-bond acceptor (sulfonyl oxygen), (3) hydrogen-bond donor (N-H), and (4) hydrophobic domain. Screening the Asinex database (360,169 compounds) against this model prioritized benzenesulfonamides with carboxylic acid functionalities. Molecular docking simulations revealed that 3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid (FR4) exhibited complementary binding to mPGES-1’s hydrophobic substrate tunnel, with a Glide score of −9.2 kcal/mol. This virtual hit showed balanced inhibitory activity against both human and murine mPGES-1 (IC₅₀ = 1.8 μM and 2.3 μM, respectively), overcoming species-specific potency limitations of earlier inhibitors like MF63 [2].
Systematic structural optimization of MMSB derivatives targeted three regions to amplify mPGES-1 inhibition:
Table 2: Structure-Activity Relationship (SAR) of Key MMSB Modifications
Modification Site | Structural Change | Biological Effect | Optimal Compound |
---|---|---|---|
R¹ (C4 position) | 4-Cl | ↑ h-mPGES-1 IC₅₀ = 0.42 μM (cell assay) | 4-Chloro-3-sulfamoylbenzoic acid |
R² (Sulfonamide N) | Cyclohexylmethyl | Balanced h-/m-mPGES-1 inhibition (IC₅₀ = 0.72 μM) | FR20 |
R³ (Carboxylate) | Tetrazole | Retained activity (IC₅₀ = 2.1 μM) but ↓ solubility | Tetrazole analog of FR4 |
The sulfonamide linker (−SO₂N(CH₃)Ar) governs both metabolic stability and electrophilic reactivity in MMSB derivatives. X-ray crystallography of 4-chloro-3-sulfamoylbenzoic acid confirms planar geometry around sulfur (S−O bonds = 1.432 Å; S−N = 1.632 Å), facilitating hydrogen-bonding with His72 in mPGES-1. N-methylation deshields the sulfonamide nitrogen (¹⁵N NMR δ = −245 ppm), enhancing resistance toward hepatic CYP3A4 oxidation (>80% remaining after 1 hr incubation). Quantum mechanical calculations (DFT/B3LYP) reveal:
Sustainable synthesis of MMSB derivatives employs three eco-compatible strategies:
Table 3: Solvent Sustainability Metrics in MMSB Synthesis
Solvent System | Process Mass Intensity (PMI) | E-factor | Green Score |
---|---|---|---|
DCM/Et₃N | 86 | 32 | 2.5 |
Water/β-cyclodextrin | 19 | 6.3 | 8.1 |
EtOH/H₂O (3:1) | 24 | 8.9 | 8.5 |
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